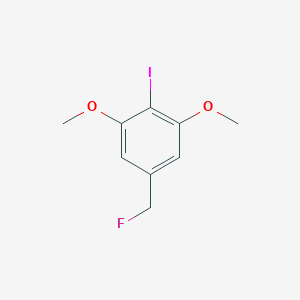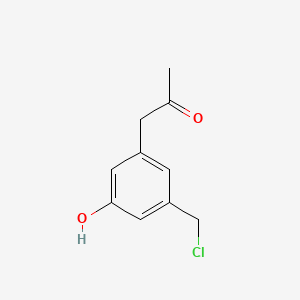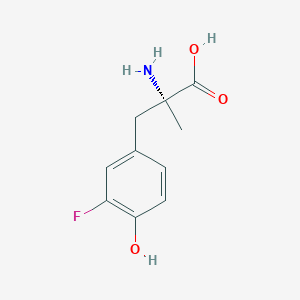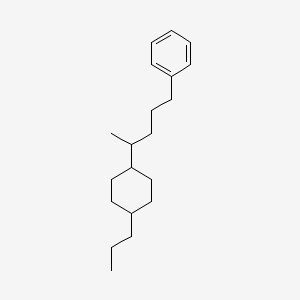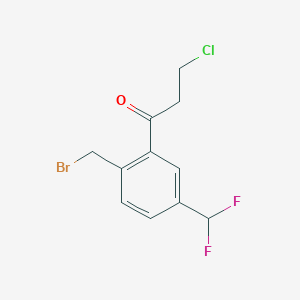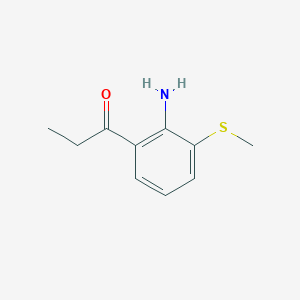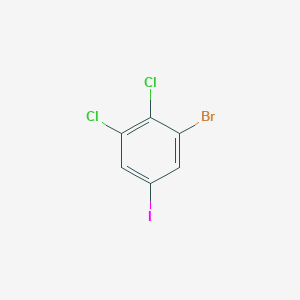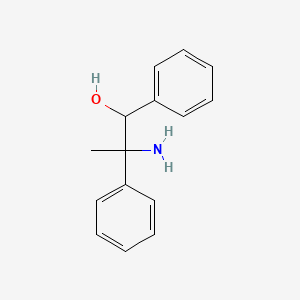
2-Amino-1,2-diphenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,2-diphenylpropan-1-ol is an organic compound with the molecular formula C15H17NO. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in asymmetric synthesis. This compound features both an amino group and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,2-diphenylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For instance, the reduction of 2,2-diphenylacetophenone with a chiral borohydride reagent can yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of the corresponding ketone. This process is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon. The reaction is monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,2-diphenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: 2,2-diphenylacetophenone.
Reduction: 2-Amino-1,2-diphenylpropane.
Substitution: 2-Chloro-1,2-diphenylpropan-1-ol.
Scientific Research Applications
2-Amino-1,2-diphenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Amino-1,2-diphenylpropan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic reactions. These interactions enable the compound to act as a chiral ligand, influencing the stereochemistry of reactions it is involved in .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,2-diphenylethanol: Similar structure but with one less carbon atom.
2-Amino-1,2-diphenylpropane: Lacks the hydroxyl group.
2-Amino-1,2-diphenylbutanol: Contains an additional carbon atom in the chain.
Uniqueness
2-Amino-1,2-diphenylpropan-1-ol is unique due to its combination of an amino group and a hydroxyl group on a chiral carbon. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in asymmetric synthesis .
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-amino-1,2-diphenylpropan-1-ol |
InChI |
InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3 |
InChI Key |
ZGULRCHLTOMBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


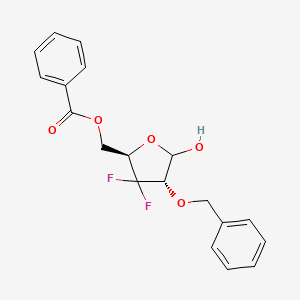
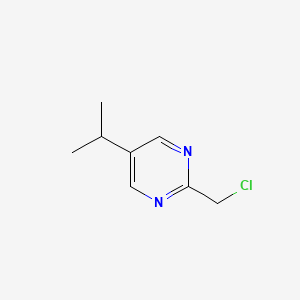
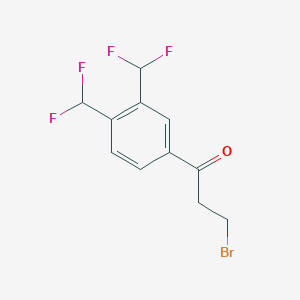
![(1S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14058421.png)

